An In-depth Technical Guide to the Core Basic Properties of 2-Methoxymethyl-benzylamine
An In-depth Technical Guide to the Core Basic Properties of 2-Methoxymethyl-benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Methoxymethyl-benzylamine. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information for analogous compounds with predicted values derived from established computational models. Detailed experimental protocols for determining these properties are provided to guide researchers in their own characterization efforts. Furthermore, this guide illustrates a key application of benzylamines in corrosion inhibition through a mechanistic diagram and presents a representative synthetic workflow. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Introduction
2-Methoxymethyl-benzylamine, with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol , is a substituted benzylamine derivative.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activity.[1] The presence of both a primary amine and an ether linkage in its structure imparts a unique combination of properties, influencing its basicity, solubility, and interaction with biological targets or material surfaces. Understanding these core properties is essential for its application in drug design, as a synthetic intermediate, or as a functional molecule in applications such as corrosion inhibition.[1]
Physicochemical Properties
The fundamental physicochemical properties of 2-Methoxymethyl-benzylamine are crucial for predicting its behavior in various chemical and biological systems. As precise experimental values are not widely reported, this section presents a combination of qualitative information, comparisons with related compounds, and predicted quantitative data.
Data Presentation
The following tables summarize the available and predicted physicochemical data for 2-Methoxymethyl-benzylamine, along with comparative data for the related compound 2-Methoxybenzylamine.
| Property | 2-Methoxymethyl-benzylamine (Predicted/Inferred) | 2-Methoxybenzylamine (Reported) | Reference |
| pKa (Predicted) | ~9.5 | - | |
| Boiling Point (°C) | > 227 | 227 | [1] |
| Melting Point (°C) | Solid at room temperature | 60 | [1] |
| Density (g/mL) | ~1.05 | - | |
| LogP | 1.992 | - | [1] |
| Molecular Weight ( g/mol ) | 151.21 | 137.18 | [1] |
| Solvent | 2-Methoxymethyl-benzylamine (Qualitative) |
| Water | Expected to have some solubility due to the ether oxygen and amine group capable of hydrogen bonding.[1] |
| Organic Solvents | Expected to be soluble in common organic solvents, similar to other benzylamine derivatives.[1] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of 2-Methoxymethyl-benzylamine.
Determination of pKa (Potentiometric Titration)
The pKa of the primary amine group can be determined by potentiometric titration.
Methodology:
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Sample Preparation: Accurately weigh approximately 40 µmoles of 2-Methoxymethyl-benzylamine and dissolve it in a suitable solvent, such as a methanol-water mixture (e.g., 1:9 v/v), to ensure full dissolution.
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Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.
Determination of Boiling Point (Capillary Method)
The boiling point can be determined using the capillary method, suitable for small sample quantities.
Methodology:
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Sample Preparation: Place a small amount of liquid 2-Methoxymethyl-benzylamine (if melted) into a small test tube.
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Apparatus Setup: Invert a capillary tube (sealed at one end) and place it into the test tube containing the sample. Attach the test tube to a thermometer.
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Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.
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Observation: Observe the capillary tube. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary.
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Measurement: The boiling point is the temperature at which the rapid and continuous stream of bubbles stops, and the liquid begins to enter the capillary tube upon cooling.
Determination of Density (Pycnometer Method)
The density of liquid 2-Methoxymethyl-benzylamine (if melted) can be accurately determined using a pycnometer.
Methodology:
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Mass of Empty Pycnometer: Clean, dry, and accurately weigh an empty pycnometer.
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Mass of Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Thermostat the pycnometer to a specific temperature (e.g., 25°C) and weigh it.
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Mass of Pycnometer with Water: Clean the pycnometer, fill it with distilled water, thermostat to the same temperature, and weigh it.
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Calculation: The density of the sample is calculated using the formula: Density = [(Mass of pycnometer with sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer with water) - (Mass of empty pycnometer)] * Density of water at the measurement temperature.
Determination of Solubility (Shake-Flask Method)
The solubility in various solvents can be determined using the shake-flask method.
Methodology:
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Sample Preparation: Add an excess amount of solid 2-Methoxymethyl-benzylamine to a known volume of the desired solvent in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, filter it to remove any suspended particles, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Mandatory Visualizations
Corrosion Inhibition Mechanism
Benzylamines are known to act as corrosion inhibitors for steel in acidic environments. The mechanism involves the adsorption of the amine onto the metal surface, forming a protective barrier.
Caption: Mechanism of corrosion inhibition by 2-Methoxymethyl-benzylamine on a steel surface.
Representative Synthetic Workflow: Reductive Amination
A common and versatile method for the synthesis of substituted benzylamines is reductive amination. This workflow illustrates the general steps involved.
Caption: A representative workflow for the synthesis of 2-Methoxymethyl-benzylamine via reductive amination.
Conclusion
This technical guide has compiled and presented the core basic properties of 2-Methoxymethyl-benzylamine for an audience of researchers and drug development professionals. While a lack of direct experimental data necessitates the use of predicted values for several key parameters, the provided information, alongside detailed experimental protocols, offers a solid foundation for future research and application development. The visualizations of its role in corrosion inhibition and a representative synthetic pathway further elucidate its chemical utility. Further experimental characterization of this compound is encouraged to validate and expand upon the data presented herein.

